molecular formula C30H24N2O B11043739 (2E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

(2E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B11043739
M. Wt: 428.5 g/mol
InChI Key: WMKDYMSVKYWUOV-ZTKZIYFRSA-N
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Description

(E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a propenone group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amination: The indole derivative is then subjected to amination to introduce the amino group at the 6-position.

    Condensation Reaction: The final step involves a condensation reaction between the aminated indole derivative and a chalcone derivative to form the propenone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

(E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s indole moiety makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancers.

    Materials Science: Its unique structure can be explored for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of (E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The propenone group can participate in covalent bonding with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Chalcone Derivatives: Compounds such as flavonoids, which share the propenone group.

Uniqueness

(E)-3-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is unique due to the combination of the indole and propenone groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H24N2O

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C30H24N2O/c1-21-17-25-18-27(22-11-5-2-6-12-22)32-28(25)19-26(21)31-29(23-13-7-3-8-14-23)20-30(33)24-15-9-4-10-16-24/h2-20,31-32H,1H3/b29-20+

InChI Key

WMKDYMSVKYWUOV-ZTKZIYFRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1N/C(=C/C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)NC(=C2)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)NC(=C2)C5=CC=CC=C5

Origin of Product

United States

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